The synthesis of curvaticin FS47 involves its production by Lactobacillus curvatus FS47 through ribosomal translation. The purification process typically includes several steps:
The final product has been characterized to have a molecular weight of approximately 4.07 kilodaltons, as determined by mass spectrometry, and has undergone partial amino acid sequencing to identify its structure .
The mechanism of action for curvaticin FS47 involves its binding to specific receptors on the surface of susceptible bacteria. This binding disrupts membrane integrity and alters intracellular pH homeostasis, ultimately leading to cell lysis and death . The bacteriocin's ability to inhibit Listeria monocytogenes is particularly noteworthy given the pathogen's significance in food safety concerns.
Curvaticin FS47 exhibits several notable physical and chemical properties:
These properties enhance its potential for use in food preservation and safety applications .
Curvaticin FS47 has significant potential applications in various fields:
Research continues into optimizing the production and application of curvaticin FS47, highlighting its relevance in both food safety and public health contexts .
Lactobacillus curvatus (reclassified as Latilactobacillus curvatus in 2020) belongs to the phylum Firmicutes, class Bacilli, and is characterized by its curved rod morphology (0.7–0.9 × 1–2 μm) with cells often forming pairs, short chains, or distinctive horseshoe-shaped arrangements of four cells [10]. Colonies typically appear as milky white, opaque convex formations with moist edges when cultured on agar plates. This species demonstrates remarkable ecological versatility, inhabiting diverse niches:
The FS47 strain was originally isolated from ground beef, reflecting its association with raw meat substrates where competitive antimicrobial production provides a selective advantage [1]. Genomic analyses reveal that L. curvatus possesses a diverse carbohydrate metabolism (trehalose, glucose, maltose) and harbors gene clusters encoding bacteriocin synthesis, immunity, and secretion. Specifically, the curvaticin FS47 operon spans ~4.3 kb on the chromosome and includes the structural gene cutA, immunity genes (cutB, cutC), and an ABC transporter system (cutT) for peptide processing and export [3] [10].
Table 1: Ecological Sources of Bacteriocin-Producing L. curvatus Isolates
Source Category | Specific Sources | Prevalence |
---|---|---|
Fermented Meats | Salami, fermented sausages, cured ham | High (Primary habitat) |
Plant Fermentations | Kimchi, sauerkraut, sourdough | Moderate |
Animal-Derived Raw Materials | Beef, poultry, raw milk | Moderate |
Gastrointestinal Tract | Human, chicken, ruminant feces | Low |
The discovery of curvaticin FS47 emerged during a surge in bacteriocin research in the early 1990s, when scientists intensively screened lactic acid bacteria from food sources for antilisterial activity. Initial reports identified a L. curvatus strain (FS47) from retail ground beef that produced a heat-stable peptide inhibitory to Listeria monocytogenes [1]. Purification and biochemical characterization followed rapidly:
Key biochemical properties established during early studies include:
Table 2: Key Biochemical Properties of Curvaticin FS47
Property | Characteristic | Method of Determination |
---|---|---|
Molecular Mass | 4.07 kDa | Mass spectrometry [2] |
Isoelectric Point | Predicted >8.5 (cationic) | Bioinformatics analysis |
Thermal Stability (100°C) | Stable for 30 min | Agar well diffusion assay [5] |
pH Stability (Range) | Active at pH 3.0–7.0 (optimal pH 5.0) | pH-adjusted supernatants [5] |
Protease Sensitivity | Inactivated by proteinase K, pepsin, trypsin | Enzyme-treated samples [5] |
Leader Peptide Type | Double-glycine (N-terminal processing) | Genetic sequencing [3] |
Curvaticin FS47 exhibits a narrow-to-moderate spectrum of antimicrobial activity, primarily targeting Gram-positive bacteria, with notable potency against high-impact foodborne pathogens and spoilage organisms:
In food systems, curvaticin FS47 exerts multi-modal protection:
Table 3: Sensitivity of Foodborne Pathogens to Curvaticin FS47
Pathogen | Inhibitory Activity | Mechanism | Food Relevance |
---|---|---|---|
Listeria monocytogenes | Bactericidal (High) | Pore formation, membrane depolarization | Ready-to-eat meats, soft cheeses |
Staphylococcus aureus | Bactericidal (Moderate) | Membrane disruption | Dairy, cured meats |
Enterococcus faecalis | Bacteriostatic | Membrane permeability alteration | Multi-food contamination |
Bacillus cereus | Inhibitory | Spore outgrowth prevention | Rice, dairy products |
Salmonella enterica | Resistant (Synergy with EDTA) | N/A | Poultry, eggs |
Escherichia coli O157:H7 | Resistant (Synergy with EDTA) | N/A | Beef, produce |
Applications leverage both purified curvaticin and bacteriocin-producing cultures:
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